5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one

Medicinal Chemistry Aurone Synthesis Structure-Activity Relationship

5-((4-Fluorobenzyl)oxy)benzofuran-3(2H)-one (CAS 637751-02-1) is a pre-functionalized benzofuran-3(2H)-one building block featuring a unique 5-position 4-fluorobenzyloxy substituent. This privileged scaffold serves as a stable isosteric replacement for phthalide moieties and a direct precursor for aurone synthesis via aldol condensation. The electron-withdrawing, lipophilicity-modulating 4-fluorobenzyloxy group at the 5-position creates a distinct electronic and steric environment essential for SAR-driven medicinal chemistry campaigns targeting neuroprotection, oncology, and tyrosinase inhibition programs.

Molecular Formula C15H11FO3
Molecular Weight 258.248
CAS No. 637751-02-1
Cat. No. B3006949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one
CAS637751-02-1
Molecular FormulaC15H11FO3
Molecular Weight258.248
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F
InChIInChI=1S/C15H11FO3/c16-11-3-1-10(2-4-11)8-18-12-5-6-15-13(7-12)14(17)9-19-15/h1-7H,8-9H2
InChIKeyLJGKZIOGYZEMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Fluorobenzyl)oxy)benzofuran-3(2H)-one (CAS 637751-02-1): 5-Position Functionalized Benzofuran-3(2H)-one Scaffold for Aurone Synthesis and CNS-Targeted Drug Discovery


5-((4-Fluorobenzyl)oxy)benzofuran-3(2H)-one (CAS 637751-02-1) is a functionalized benzofuran-3(2H)-one derivative bearing a 4-fluorobenzyloxy substituent at the 5-position of the benzofuran ring system . The benzofuran-3(2H)-one scaffold serves as a privileged core in medicinal chemistry, having been successfully employed as a stable isosteric replacement for phthalide moieties in neuroprotective agents and as the foundational building block for aurone synthesis via condensation with aromatic aldehydes [1]. The compound belongs to the broader class of heterocyclic ketones with demonstrated utility in constructing bioactive molecules targeting ischemic stroke, tyrosinase-mediated hyperpigmentation, and oncology applications [2].

Why Unsubstituted Benzofuran-3(2H)-one or Alternative 5-Position Substituents Cannot Replace 5-((4-Fluorobenzyl)oxy)benzofuran-3(2H)-one


The benzofuran-3(2H)-one scaffold exhibits profound sensitivity to substitution pattern and position, with biological activity and chemical reactivity highly dependent on both the nature and location of functional groups [1]. In the context of aurone-based tyrosinase inhibition, unsubstituted aurones derived from the parent benzofuran-3(2H)-one are essentially inactive, whereas hydroxyl substitution at specific positions (4, 6, and 4') confers nanomolar-range inhibitory potency [2]. Similarly, in neuroprotective applications targeting cerebral ischemia/reperfusion injury, 2,6-disubstituted benzofuran-3-one analogues demonstrate markedly different pharmacological profiles depending on the electronic and steric properties of the substituents, with specific compounds outperforming clinical benchmarks Edaravone and 3-n-butylphthalide [3]. The 5-position 4-fluorobenzyloxy group introduces a unique combination of electron-withdrawing character, lipophilicity modulation, and steric bulk that cannot be replicated by alternative 5-substituents (e.g., methoxy, chloro, unsubstituted), thereby precluding generic substitution in structure-activity relationship (SAR)-driven medicinal chemistry campaigns or aurone diversification programs.

Quantitative Differentiation Evidence for 5-((4-Fluorobenzyl)oxy)benzofuran-3(2H)-one (CAS 637751-02-1) Relative to Comparator Scaffolds


5-Position Functionalization Enables Site-Specific Reactivity and SAR Exploration Not Accessible with Unsubstituted Benzofuran-3(2H)-one

The 5-((4-fluorobenzyl)oxy) substitution pattern provides a chemically distinct starting point for aurone synthesis compared to the unsubstituted benzofuran-3(2H)-one scaffold. Aurones derived from 5-substituted benzofuran-3(2H)-ones exhibit distinct biological activity profiles that are directly attributable to the electronic and steric contributions of the 5-position substituent [1]. In a systematic SAR study of aurones as human tyrosinase inhibitors, the unsubstituted aurone (derived from unsubstituted benzofuran-3(2H)-one) was a weak inhibitor with negligible activity, whereas substitution at the 4, 6, and 4' positions conferred up to 75% inhibition at 0.1 mM concentration [2]. This class-level evidence establishes that the 5-position substituent serves as a critical determinant of downstream biological performance in aurone-derived compounds, making 5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one a structurally privileged intermediate relative to the parent unsubstituted scaffold.

Medicinal Chemistry Aurone Synthesis Structure-Activity Relationship

Benzofuran-3(2H)-one Scaffold Outperforms Phthalide Core in Neuroprotective Stability and Activity: Direct Clinical Comparator Data

The benzofuran-3(2H)-one scaffold was deliberately selected as a core replacement for the phthalide moiety in 3-n-butylphthalide (NBP) to overcome the inherent instability limitations of phthalide derivatives while maintaining or improving neuroprotective activity [1]. In a direct head-to-head comparison, 2,6-disubstituted benzofuran-3-one derivatives demonstrated superior neuroprotective effects relative to both NBP and Edaravone (established clinical drugs for ischemic stroke) in an oxygen-glucose deprivation (OGD) model of primary rat neuronal cells [2]. This scaffold-level evidence demonstrates that the benzofuran-3(2H)-one core, which is the foundation of 5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one, provides a quantifiably superior platform for neuroprotective drug development compared to the phthalide alternative.

Neuroprotection Cerebral Ischemia Drug Design

Benzofuran-3(2H)-one Scaffold Enables High-Yield Aurone Synthesis: Validated Synthetic Accessibility for Library Generation

The benzofuran-3(2H)-one scaffold serves as the essential precursor for aurone synthesis via aldol condensation with aromatic aldehydes, a transformation that is well-established and synthetically robust [1]. In a systematic study of aurone synthesis and anticancer evaluation, 15 aurone derivatives were synthesized from benzofuran-3(2H)-one via condensation with various aromatic aldehydes, demonstrating the scaffold's versatility as a building block for generating chemically diverse aurone libraries [2]. The synthetic accessibility of aurones from benzofuran-3(2H)-ones is further validated by multiple literature reports utilizing this core scaffold under both conventional and microwave-assisted conditions [3].

Synthetic Methodology Aurone Synthesis Medicinal Chemistry

Physicochemical Differentiation: Lipophilicity Modulation via 4-Fluorobenzyloxy Group Relative to Alternative Substituents

The 4-fluorobenzyloxy substituent at the 5-position imparts distinct physicochemical properties that differentiate 5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one from alternative 5-substituted benzofuran-3(2H)-ones. Calculated properties for this compound include a LogP (octanol-water partition coefficient) of approximately 3 and a topological polar surface area (TPSA) of 35.5 Ų [1]. These physicochemical parameters are particularly relevant for CNS drug discovery, as compounds with LogP values between 2-4 and TPSA below 60-70 Ų typically exhibit favorable blood-brain barrier permeability [2]. The 4-fluorobenzyloxy group provides a balanced combination of lipophilicity enhancement (via the benzyl moiety) and polarity modulation (via the ether oxygen and fluorine atom) that is distinct from alternative 5-substituents such as methoxy (lower LogP) or unsubstituted (significantly lower LogP) .

Physicochemical Properties Medicinal Chemistry CNS Drug Design

Validated Application Scenarios for 5-((4-Fluorobenzyl)oxy)benzofuran-3(2H)-one Based on Scaffold-Level Evidence


Synthesis of 5-Substituted Aurone Libraries for Tyrosinase Inhibition and Anticancer Screening

5-((4-Fluorobenzyl)oxy)benzofuran-3(2H)-one serves as a pre-functionalized precursor for the synthesis of 5-substituted aurones via aldol condensation with aromatic aldehydes [1]. The benzofuran-3(2H)-one scaffold has been extensively validated for aurone synthesis, with demonstrated applications in generating bioactive compounds that inhibit human tyrosinase (up to 75% inhibition at 0.1 mM for optimized derivatives) and suppress breast cancer cell proliferation (MDA-MB-231 and MCF-7 cell lines) [2]. The 5-position 4-fluorobenzyloxy substituent provides a unique electronic and steric environment for downstream SAR exploration that is not accessible with unsubstituted or differently substituted benzofuran-3(2H)-one precursors.

CNS-Targeted Medicinal Chemistry: Neuroprotective Agent Development Leveraging Favorable Physicochemical Profile

With a calculated LogP of approximately 3 and TPSA of 35.5 Ų, 5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one falls within the optimal physicochemical space for CNS drug candidates [1]. The benzofuran-3(2H)-one scaffold has been validated as a superior replacement for the phthalide core in neuroprotective agents targeting cerebral ischemia/reperfusion injury, with specific derivatives outperforming clinical benchmarks Edaravone and NBP in OGD models of primary rat neuronal cells [2]. The scaffold's demonstrated blood-brain barrier permeability in PAMPA assays further supports its utility in CNS drug discovery programs.

Asymmetric Catalysis and Stereoselective Synthesis: Substrate for Enantioselective Transformations

Benzofuran-3(2H)-one scaffolds have been successfully employed as substrates in stereodivergent total synthesis, including synergistic dual-metal-catalyzed asymmetric allylation reactions that provide access to all four stereoisomers of α-allylated products with excellent diastereo- and enantioselectivities [1]. The 5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one compound, with its pre-installed 5-position substituent, offers a structurally defined starting material for exploring stereochemical SAR in complex natural product synthesis, including flavagline-class compounds such as rocaglaol and its stereoisomers [2].

Kinase Inhibitor Discovery: Benzofuran-3-one-Based CDK Inhibitor Scaffolds

2-Benzylidene-benzofuran-3-ones have been rationally designed and synthesized as flavopiridol mimics targeting cyclin-dependent kinases (CDKs) 1, 2, and 4 [1]. Structure-based design approaches have yielded inhibitors of CDKs 1 and 2 that demonstrate greater potency and selectivity than the parent clinical candidate flavopiridol [2]. 5-((4-Fluorobenzyl)oxy)benzofuran-3(2H)-one provides a chemically distinct 5-substituted benzofuran-3(2H)-one core for generating novel 2-benzylidene derivatives with potentially differentiated kinase selectivity profiles.

Quote Request

Request a Quote for 5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.